N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a piperazine ring substituted with a butanoyl group, a phenyl ring, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a butanoyl group through an acylation reaction using butanoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Isothiocyanate: The butanoylpiperazine derivative is then reacted with phenyl isothiocyanate to form the carbamothioyl intermediate.
Final Coupling with 3,4-Dimethylbenzoyl Chloride: The intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide can be compared with other similar compounds, such as:
N-{[4-(4-butyryl-1-piperazinyl)phenyl]carbamothioyl}-3-methyl-4-nitrobenzamide: Similar structure but with a nitro group, which may alter its chemical and biological properties.
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide: Contains a fluorine atom, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H30N4O2S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H30N4O2S/c1-4-5-22(29)28-14-12-27(13-15-28)21-10-8-20(9-11-21)25-24(31)26-23(30)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H2,25,26,30,31) |
InChI Key |
OONWFJGRCZHNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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